molecular formula C13H21Cl2F3N4 B15315704 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride

Cat. No.: B15315704
M. Wt: 361.2 g/mol
InChI Key: KMKSFBHVFDQLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride is a complex organic compound featuring a trifluoromethyl group, an imidazo[1,5-a]pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as triethylamine, and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of various pathways. The imidazo[1,5-a]pyrazine ring may play a role in binding to specific receptors or enzymes, influencing their activity .

Properties

Molecular Formula

C13H21Cl2F3N4

Molecular Weight

361.2 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride

InChI

InChI=1S/C13H19F3N4.2ClH/c1-19-5-2-9(3-6-19)11-10-8-17-4-7-20(10)12(18-11)13(14,15)16;;/h9,17H,2-8H2,1H3;2*1H

InChI Key

KMKSFBHVFDQLMX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C3CNCCN3C(=N2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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